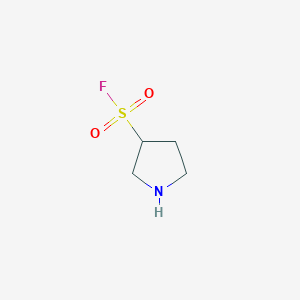

Pyrrolidine-3-sulfonyl fluoride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyrrolidine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSAZTFAOJJQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrrolidine 3 Sulfonyl Fluoride and Its Advanced Intermediates

Historical and Current Overview of Sulfonyl Fluoride (B91410) Synthesis Approaches

The synthesis of sulfonyl fluorides has a long history, with early methods often relying on harsh conditions. A foundational approach involves the nucleophilic fluorination of sulfonyl chlorides. ccspublishing.org.cn This classic transformation, while effective, often requires high temperatures and the use of fluoride sources that can present handling challenges. ccspublishing.org.cn Over the years, significant advancements have been made to develop milder and more versatile methods.

Modern approaches to sulfonyl fluoride synthesis are diverse and often utilize more readily available starting materials. These contemporary methods include:

From Sulfonic Acids: Direct conversion of sulfonic acids to sulfonyl fluorides can be achieved using reagents like thionyl fluoride or deoxyfluorinating agents such as Xtalfluor-E®. nih.govrsc.org These methods offer a more direct route, avoiding the need to first prepare the corresponding sulfonyl chloride. nih.gov

From Sulfonamides: Sulfonamides, which are often stable and readily accessible, can be converted to sulfonyl fluorides through activation with a pyrylium (B1242799) salt followed by in-situ fluoride exchange. ccspublishing.org.cnmdpi.com

From Thiols and Disulfides: Oxidative conversion of thiols and disulfides provides another avenue to sulfonyl fluorides. ccspublishing.org.cnmdpi.com Electrochemical methods have also been developed for this transformation, offering a mild and environmentally friendly alternative. acs.org

From Sulfonyl Hydrazides: The use of sulfonyl hydrazides in the presence of a fluorinating agent like Selectfluor offers a simple and effective route to sulfonyl fluorides. mdpi.com

Transition-Metal Catalyzed Reactions: More recently, transition-metal catalysis has been employed to synthesize sulfonyl fluorides from aryl halides or boronic acids, expanding the scope and functional group tolerance of these transformations. nih.gov

These advancements have been driven by the increasing importance of sulfonyl fluorides in various fields, including drug discovery, chemical biology, and materials science, largely due to their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. ccspublishing.org.cnrsc.orgrsc.org

Targeted Synthesis Routes for Pyrrolidine-3-sulfonyl Fluoride

The synthesis of this compound presents the dual challenge of constructing the pyrrolidine (B122466) ring and introducing the sulfonyl fluoride moiety at the desired position.

Strategies for Pyrrolidine Ring Formation Precursors

The formation of the pyrrolidine ring is a well-established area of organic synthesis. Common strategies include:

Cyclization of Acyclic Precursors: Intramolecular cyclization of linear molecules containing both a nitrogen nucleophile and a suitable electrophilic carbon is a fundamental approach. nih.gov

From Proline and its Derivatives: Commercially available and chiral pool starting materials like proline and hydroxyproline (B1673980) serve as versatile precursors for the synthesis of substituted pyrrolidines. nih.gov

Ring Contraction of Pyridines: Photochemical methods have been developed for the ring contraction of readily available pyridines to form pyrrolidine derivatives. osaka-u.ac.jp

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and widely used method for constructing the pyrrolidine skeleton, often with a high degree of stereocontrol. nih.govmdpi.com

These methods provide access to a wide range of pyrrolidine structures that can then be further functionalized.

[3+2] Cycloaddition Reactions for this compound Synthesis

A particularly efficient and convergent approach to this compound involves the [3+2] cycloaddition of an azomethine ylide with a vinyl sulfonyl fluoride. researchgate.netenamine.net This method directly assembles the core structure in a single step. The reaction typically involves the in-situ generation of a non-stabilized azomethine ylide, which then reacts with the vinyl sulfonyl fluoride dipolarophile. researchgate.netenamine.net This approach has been shown to be scalable and provides the desired pyrrolidine-3-sulfonyl fluorides in good yields. researchgate.netenamine.net This strategy highlights the power of cycloaddition reactions in rapidly building molecular complexity. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of sulfonyl fluorides, focusing on reducing waste, avoiding hazardous materials, and improving efficiency. Traditional methods for synthesizing sulfonyl fluorides often required harsh and toxic reagents like SO₂F₂ gas or corrosive potassium bifluoride (KHF₂). miragenews.comeurekalert.orgosaka-u.ac.jp

Recent innovations provide safer and more environmentally benign alternatives. One significant advancement is the development of a method to synthesize sulfonyl fluorides in water, which is considered an ideal green solvent. digitellinc.com This process uses a surfactant-based catalytic system to enable the nucleophilic fluorination of sulfonyl chlorides, achieving conversions of up to 93% while avoiding volatile and toxic organic solvents. digitellinc.com

Another major green advancement is the synthesis of sulfonyl fluorides from readily available and stable thiols or disulfides. miragenews.comosaka-u.ac.jpsciencedaily.com A novel method uses potassium fluoride (KF) as the fluorine source in combination with an oxidizing agent like NaOCl·5H₂O. eurekalert.orgsciencedaily.comresearchgate.net This process is environmentally friendly as it produces only non-toxic salts, such as NaCl and KCl, as byproducts. miragenews.comsciencedaily.com The protocol is simple, scalable, and avoids the handling of highly toxic and difficult-to-handle reagents. eurekalert.orgosaka-u.ac.jp These methods are applicable to a wide range of substrates, including those containing heterocyclic groups. eurekalert.orgsciencedaily.com

Table 3: Comparison of Traditional vs. Green Synthesis of Sulfonyl Fluorides

| Feature | Traditional Methods | Green Chemistry Methods |

|---|---|---|

| Fluorine Source | Potassium bifluoride (KHF₂), SO₂F₂ gas miragenews.comeurekalert.orgosaka-u.ac.jp | Potassium Fluoride (KF) eurekalert.orgsciencedaily.com |

| Starting Materials | Sulfonyl chlorides digitellinc.com | Thiols, disulfides miragenews.comsciencedaily.com |

| Solvent | Toxic organic solvents digitellinc.com | Water digitellinc.com |

| Byproducts | Potentially hazardous waste | Non-toxic salts (NaCl, KCl) miragenews.comsciencedaily.com |

| Safety Profile | Use of highly toxic and corrosive reagents miragenews.comeurekalert.org | Use of stable, less hazardous materials eurekalert.orgosaka-u.ac.jp |

Chemical Reactivity and Mechanistic Investigations of Pyrrolidine 3 Sulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO₂F) group is a key functional moiety that exhibits significant electrophilic character. This reactivity is central to its utility in a variety of chemical transformations, particularly in Sulfur(VI)–Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.comasu.edu The S-F bond, while stable under many conditions, can be activated to react with a wide range of nucleophiles. nih.gov This controlled reactivity is a hallmark of SuFEx reactions, which are considered a new generation of "click chemistry" due to their efficiency, high yields, and broad applicability. sigmaaldrich.comasu.edu

The stability and reactivity of the sulfonyl fluoride group are finely balanced. It is resistant to reduction and thermolysis, and more stable towards nucleophilic attack compared to its sulfonyl chloride counterpart. sigmaaldrich.comasu.edu This stability allows for its incorporation into complex molecules without undergoing premature reactions. However, under specific conditions, often facilitated by a base or catalyst, the sulfur atom becomes a potent electrophilic center, readily undergoing substitution reactions. nih.govnih.gov

The electrophilicity of the sulfonyl fluoride can be influenced by substituents on the pyrrolidine (B122466) ring. Electron-withdrawing groups can enhance the electrophilic nature of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. This tunability allows for the fine-tuning of the reactivity profile of pyrrolidine-3-sulfonyl fluoride derivatives to suit specific synthetic needs. enamine.net

Nucleophilic Substitution Reactions with this compound

The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to attack by various nucleophiles, leading to the displacement of the fluoride ion. These nucleophilic substitution reactions are fundamental to the synthetic utility of this compound and are the cornerstone of its application in SuFEx chemistry. sigmaaldrich.comresearchgate.net

Formation of Sulfonamides

One of the most common transformations of this compound is its reaction with primary and secondary amines to form sulfonamides. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride generated during the reaction.

Reaction: this compound + R¹R²NH → Pyrrolidine-3-sulfonyl-NR¹R² + HF

Significance: Sulfonamides are a crucial class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov The ability to readily synthesize sulfonamide derivatives from this compound makes it a valuable scaffold for drug discovery. enamine.net

Recent studies have explored the use of catalysts, such as calcium triflimide, to activate the sulfonyl fluoride group, enabling the formation of sulfonamides under milder conditions and with a broader range of amines, including less nucleophilic ones. nih.govtheballlab.com

Table 1: Examples of Sulfonamide Formation from Sulfonyl Fluorides

| Sulfonyl Fluoride Reactant | Amine Reactant | Product | Reference |

| Benzenesulfonyl fluoride | Aniline | N-Phenylbenzenesulfonamide | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | 4-Cyano-N-phenylbenzenesulfonamide | theballlab.com |

| This compound | Various amines | Corresponding pyrrolidine-3-sulfonamides | researchgate.net |

Formation of Sulfonate Esters

This compound can also react with alcohols and phenols in the presence of a base to yield sulfonate esters. researchgate.net This reaction provides a straightforward method for introducing the pyrrolidine-3-sulfonyl moiety onto a hydroxyl-containing molecule.

Reaction: this compound + R-OH → Pyrrolidine-3-sulfonyl-OR + HF

Significance: Sulfonate esters are important intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions. libretexts.org They are also found in some biologically active molecules.

The reaction with phenols, in particular, has been utilized in the synthesis of biaryl sulfate (B86663) core structures, which are potent inhibitors of the hepatitis C virus NS5A protein. nih.gov

Other Sulfur(VI)–Fluoride Exchange (SuFEx) Transformations

The versatility of the sulfonyl fluoride group extends beyond the formation of sulfonamides and sulfonate esters. It can participate in a variety of other SuFEx transformations, further expanding its synthetic utility. sigmaaldrich.com For instance, the reaction of sulfonyl fluorides with silyl (B83357) ethers, catalyzed by a base, provides an efficient route to sulfates. nih.gov This reaction is driven by the formation of a strong Si-F bond and is highly chemoselective. nih.gov

Furthermore, sulfonyl fluorides can react with organometallic reagents and participate in more complex catalytic cycles, showcasing the broad scope of SuFEx chemistry. asu.edu These transformations underscore the role of this compound as a versatile "connective" building block in chemical synthesis. sigmaaldrich.com

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring itself is a secondary amine, which imparts basic and nucleophilic properties to the molecule. wikipedia.org This inherent reactivity can be utilized in various synthetic transformations, often in concert with or independent of the sulfonyl fluoride group.

The nitrogen atom of the pyrrolidine ring can act as a nucleophile, participating in reactions such as alkylation, acylation, and Michael additions. The basicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov

The ring can also undergo transformations that alter its structure. For example, photo-promoted ring contraction of pyridines with silylborane can lead to the formation of pyrrolidine derivatives. osaka-u.ac.jpnih.gov While not a direct reaction of this compound itself, this illustrates a synthetic pathway to functionalized pyrrolidine skeletons that could then be further modified.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Sulfonyl Fluoride Moiety

While the sulfonyl fluoride group is generally stable, it can be activated to participate in palladium-catalyzed cross-coupling reactions. These reactions typically involve the in situ conversion of a phenol (B47542) to a sulfonate ester, which then acts as the electrophilic partner in the coupling reaction. For instance, the use of nonafluorobutanesulfonyl fluoride (NfF) allows for the one-pot Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings of phenols. organic-chemistry.org

Although direct palladium-catalyzed cross-coupling of the C-S bond in an alkyl sulfonyl fluoride like this compound is less common, the related aryl sulfonyl fluorides have been shown to undergo such reactions. For example, β-arylethenesulfonyl fluorides can be synthesized via a palladium-catalyzed Heck-Matsuda process. mdpi.com This suggests the potential for developing similar methodologies for saturated systems like this compound, which would significantly expand its synthetic utility in constructing complex molecular architectures.

Radical Reactions and Reductive Transformations of Sulfonyl Fluorides

The sulfonyl fluoride moiety is generally considered a robust functional group. However, under specific conditions, it can participate in radical reactions and the pyrrolidine ring can undergo reductive transformations.

While direct radical-mediated functionalization of this compound is not extensively documented in the literature, the broader field of sulfonyl fluoride chemistry provides insights into its potential reactivity. The generation of sulfonyl radicals from sulfonyl fluorides can be challenging but has been achieved under photoredox conditions. researchgate.net For instance, the activation of sulfonyl fluorides with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under blue LED irradiation can generate sulfonyl radicals that participate in sulfonylation reactions. nih.gov This suggests a potential, though yet unexplored, pathway for the involvement of this compound in radical-mediated processes.

Reductive transformations of the pyrrolidine scaffold bearing a sulfonyl group have been reported. A key transformation is reductive desulfonylation. For example, 3-sulfonylpyrrolidines, synthesized via asymmetric 1,3-dipolar cycloaddition of azomethine ylides to aryl vinyl sulfones, can be transformed into cis-2,5-disubstituted pyrrolidines. This process involves N-methylation followed by reductive desulfonylation, highlighting a method to remove the sulfonyl group and further functionalize the pyrrolidine ring. nih.gov

Another relevant reductive process is the hydrogenation of related cyclic alkenylsulfonyl fluorides. Palladium-catalyzed hydrogenation of the double bond in cyclic alkenylsulfonyl fluorides provides access to the corresponding saturated sulfonyl fluorides. nih.gov This indicates that the sulfonyl fluoride group is stable under these reductive conditions, allowing for selective modification of other parts of the molecule.

The table below summarizes some reductive transformations relevant to the this compound scaffold.

| Precursor | Reagents and Conditions | Product | Key Transformation |

| 3-Sulfonylpyrrolidine derivative | 1. Recrystallization, 2. N-methylation, 3. Reductive desulfonylation | cis-2,5-Disubstituted pyrrolidine | Removal of the sulfonyl group |

| Cyclic Alkenylsulfonyl Fluoride | H2, Pd catalyst | Saturated Sulfonyl Fluoride | Reduction of a C=C double bond |

Theoretical and Computational Studies on this compound Reactivity and Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and predicting the reactivity of complex molecules. While specific computational studies focusing solely on this compound are not abundant, broader computational investigations of sulfonyl fluorides and pyrrolidine synthesis offer significant insights into its potential behavior.

DFT calculations have been employed to study the 1,4-addition of aryl boronic acids to sulfonyl fluoride-containing substrates, indicating a preference for this regioselectivity over 1,6-addition. acs.org Such computational models can be instrumental in predicting the outcome of nucleophilic additions to unsaturated derivatives of this compound.

Mechanistic investigations into the synthesis of sulfonamides from amines and methyl sulfonyl fluoride have revealed the crucial role of a base in the reaction. acs.org Computational studies have shown that the deprotonation of the amine nucleophile by a complementary base occurs in a concerted fashion with the formation of the N-S bond, significantly lowering the activation barrier for the sulfur(VI)-fluoride exchange (SuFEx) reaction. nih.govacs.org This provides a theoretical framework for understanding the reactivity of the sulfonyl fluoride group in this compound towards nucleophiles.

Furthermore, DFT calculations have been used to investigate the mechanism of photoredox-catalyzed reactions involving sulfonyl fluorides. These studies support a mechanism where a photocatalyst initiates the formation of a sulfonyl radical, which then participates in subsequent reactions. nih.gov This theoretical backing is crucial for designing and understanding potential radical-based functionalizations of this compound.

The table below outlines some key findings from computational studies relevant to the reactivity of the this compound scaffold.

| Studied System/Reaction | Computational Method | Key Finding |

| 1,4-Addition of aryl boronic acids to sulfonyl fluoride substrates | DFT | 1,4-selectivity is favored over 1,6-selectivity. |

| Synthesis of sulfonamides from amines and methyl sulfonyl fluoride | DFT | Concerted deprotonation of the amine by a base lowers the SuFEx reaction barrier. |

| Photoredox-catalyzed reactions of sulfonyl fluorides | DFT, TEMPO trapping, radical clock experiments | Support for a radical-mediated mechanism involving sulfonyl radical intermediates. |

Applications of Pyrrolidine 3 Sulfonyl Fluoride in Organic Synthesis

Pyrrolidine-3-sulfonyl Fluoride (B91410) as a Building Block for Complex Organic Molecules

The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds and natural products. nih.govnih.gov The incorporation of a sulfonyl fluoride group at the 3-position of this ring system provides a reactive handle for further chemical transformations, making pyrrolidine-3-sulfonyl fluoride an attractive starting material for the synthesis of complex organic molecules. researchgate.netbldpharm.com

The synthesis of chiral this compound can be achieved through methods such as 1,3-dipolar cycloaddition reactions. researchgate.net For instance, the reaction of vinyl sulfonyl fluorides with azomethine ylides can produce pyrrolidine-3-sulfonyl fluorides in good yields and on a significant scale. researchgate.net This accessibility allows for its use in the construction of more elaborate molecular architectures. The sulfonyl fluoride group can participate in various reactions, including the highly efficient Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry, enabling the facile introduction of diverse functional groups. researchgate.net

The utility of pyrrolidine-containing building blocks is further highlighted by their role in the synthesis of fluorine-containing organic molecules, which are highly sought after in medicinal chemistry. researchgate.net The development of synthetic routes to derivatives such as CHF2O-containing pyrrolidines underscores the importance of these scaffolds in drug discovery programs. researchgate.net

Utilization in Scaffold Diversification and Combinatorial Library Synthesis

The this compound scaffold is particularly well-suited for scaffold diversification and the generation of combinatorial libraries, which are essential tools in drug discovery and materials science. sigmaaldrich.comnih.govnih.gov The ability to selectively modify the sulfonyl fluoride moiety allows for the creation of a large number of derivatives from a common core structure. nih.gov

Parallel synthesis techniques can be employed to react this compound with a variety of nucleophiles, leading to the rapid generation of libraries of compounds with diverse functionalities. nih.gov For example, the reaction with a range of amines can produce a library of corresponding sulfonamides. This approach has been successfully used in the synthesis of focused libraries of trisubstituted pyrrolidines, demonstrating the integration of this building block into modern drug discovery workflows. nih.govresearchgate.net

The concept of "indexed libraries" where specific building blocks are systematically varied, can be effectively applied using this compound as a key component. researchgate.net This strategy facilitates the exploration of structure-activity relationships by systematically altering substituents on the pyrrolidine ring and the sulfonyl group. The development of encoded combinatorial libraries of pyrrolidine derivatives further exemplifies the power of this approach in identifying potent and selective bioactive molecules. researchgate.net

Role in the Synthesis of Diverse Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of other heterocyclic systems. researchgate.net The reactivity of the sulfonyl fluoride group can be harnessed to construct new rings or modify the existing pyrrolidine core.

One notable application is in the synthesis of indolizinyl sulfonyl fluorides through an oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides. rsc.org This method provides an efficient, transition-metal-free route to these important pharmacophores under mild conditions. rsc.org The resulting indolizine-functionalized sulfonyl fluorides are of significant interest in medicinal chemistry.

Furthermore, the pyrrolidine scaffold itself is a fundamental component of many heterocyclic drugs. nih.gov Synthetic strategies often involve the introduction of a pre-formed pyrrolidine ring, and the functional handles present on derivatives like this compound facilitate their incorporation into larger, more complex heterocyclic structures. nih.gov

Application in Peptidomimetic and Protein Engineering Strategies (as a synthetic tool)

The sulfonyl fluoride moiety is a well-established reactive group for targeting serine proteases and other enzymes, making this compound a valuable tool in the design of peptidomimetics and protein engineering strategies. nih.govnih.govnih.gov The electrophilic nature of the sulfonyl fluoride allows for covalent modification of active site residues, leading to irreversible inhibition.

Peptido sulfonyl fluorides have been developed as potent proteasome inhibitors. nih.gov By incorporating an amino acid-inspired sulfonyl fluoride as the electrophilic trap, researchers have synthesized highly potent and selective inhibitors of the proteasome's β5 subunit. nih.gov The pyrrolidine ring can serve as a constrained scaffold to mimic peptide turns or to position the reactive sulfonyl fluoride group for optimal interaction with the target protein.

In the context of protein engineering, the reactivity of sulfonyl fluorides can be utilized for bioconjugation. For instance, a novel strategy involves the on-demand generation of isocyanates from a stable hydroxamic acid-pyrrolidine conjugate precursor and a sulfonyl fluoride activator, enabling selective protein labeling. acs.org While not directly using this compound, this demonstrates the utility of the sulfonyl fluoride group in conjunction with a pyrrolidine moiety for modifying proteins.

Development of Novel Reagents and Catalysts Derived from this compound

The unique properties of this compound make it a valuable starting point for the development of novel reagents and catalysts. The combination of the pyrrolidine nitrogen and the sulfonyl fluoride group can be exploited to create new chemical entities with tailored reactivity.

For example, the pyrrolidine nitrogen can be functionalized to introduce catalytic moieties or directing groups. The sulfonyl fluoride can act as a precursor to other sulfur-based functional groups, expanding the range of possible derivatives. The development of fluorosulfonyl-containing radical reagents has enhanced the synthesis of various sulfonyl fluorides, and this compound could potentially serve as a platform for creating new radical precursors. researchgate.net

Furthermore, the principles of using pyrrolidine-containing structures in catalysis, such as in prolinol-derived catalysts, can be extended to derivatives of this compound. The chiral nature of many pyrrolidine-based catalysts is crucial for stereoselective transformations, and the introduction of a sulfonyl fluoride group could modulate the steric and electronic properties of these catalysts, leading to new reactivity and selectivity.

Pyrrolidine 3 Sulfonyl Fluoride in Medicinal Chemistry Research Synthetic Precursor Focus

Design and Synthesis of Small Molecules Incorporating the Pyrrolidine-3-sulfonyl Fluoride (B91410) Scaffold

The construction of molecules based on the pyrrolidine-3-sulfonyl fluoride scaffold requires robust synthetic strategies that can establish the core structure with desired stereochemistry and incorporate the key sulfonyl fluoride group. Methodologies range from building the heterocyclic ring from acyclic precursors to functionalizing pre-existing pyrrolidine (B122466) cores.

A key strategy for creating the chiral pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. This method allows for the controlled formation of the five-membered ring system, establishing a foundation for subsequent functionalization. researchgate.net

A more detailed, multi-step synthesis is often required for complex bioactive molecules. For instance, the synthesis of a covalent Von Hippel-Lindau (VHL) E3 ligase ligand for use in PROTACs illustrates a modern approach. nih.gov The process begins with a protected pyrrolidine derivative, which is elaborated through a series of standard peptide couplings and deprotection steps. The crucial sulfonyl fluoride moiety is installed in the final stages of the synthesis. In one reported method, a thioacetate (B1230152) precursor is converted directly to the target sulfonyl fluoride using an electrophilic fluorine source like Selectfluor, often under microwave irradiation to facilitate the reaction. nih.gov This late-stage fluorination is advantageous as it avoids handling potentially reactive sulfonyl fluoride intermediates throughout a long synthetic sequence.

Table 1: Example Synthetic Route for a Functionalized this compound

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Amide Coupling | HATU, DIPEA | Coupling of the pyrrolidine core with a substituted benzylamine. |

| 2 | Boc Deprotection | 4 M HCl in dioxane | Removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. |

| 3 | Amide Coupling | HATU, DIPEA, Acetic Acid | Acylation of the newly freed secondary amine on the pyrrolidine ring. |

Strategies for Functionalizing the Pyrrolidine Ring and Sulfonyl Fluoride Group for Bioactive Molecule Construction

The versatility of the this compound scaffold lies in the ability to strategically modify its structure to achieve desired biological activity and selectivity. Functionalization efforts primarily target the pyrrolidine ring, as the sulfonyl fluoride is typically preserved as the reactive warhead. nih.govnih.gov

Key functionalization strategies include:

N-Functionalization: The secondary amine of the pyrrolidine ring is the most common handle for modification. It can be readily acylated or alkylated to introduce various substituents. These substituents are critical for modulating the molecule's physicochemical properties (e.g., solubility, cell permeability) and for establishing specific interactions with the target protein's binding pocket. The synthesis of VHL ligands, for example, involves N-acylation to install a fragment that mimics the native HIF1α peptide. nih.gov

C-Functionalization: Other positions on the pyrrolidine carbon backbone can be substituted to provide additional vectors for molecular recognition or to attach linkers for bifunctional molecules like PROTACs. In the VHL ligand synthesis, a carbamoyl (B1232498) group at the C5 position serves as an attachment point for a linker directed towards a target protein. nih.gov

The goal of these functionalizations is to use the pyrrolidine scaffold to precisely orient the sulfonyl fluoride warhead within a binding site, thereby transforming a broadly reactive electrophile into a highly selective covalent modifier. wur.nl

This compound as a Motif in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a primary strategy for identifying lead compounds. nih.govfigshare.com This approach relies on screening libraries of low-molecular-weight compounds ("fragments") to find weak but efficient binders, which are then optimized into potent leads. There is a growing consensus that fragment libraries should contain a higher proportion of three-dimensional (3D), saturated scaffolds to improve physicochemical properties like solubility and to better explore the complex topology of protein binding sites. nih.govresearchgate.net

The pyrrolidine scaffold is an exemplary 3D fragment. nih.gov Its key advantages in FBDD include:

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring provides access to 3D chemical space, a feature often lacking in traditional flat, aromatic-rich fragment libraries. nih.gov

Stereochemical Richness: The presence of multiple stereocenters allows for the creation of diverse, chirally-defined fragments that can achieve highly specific and directional interactions within a binding pocket. nih.gov

Favorable Properties: Saturated scaffolds like pyrrolidine tend to impart improved solubility and metabolic stability compared to their aromatic counterparts. nih.gov

When the sulfonyl fluoride warhead is incorporated, the this compound motif becomes an ideal candidate for covalent FBDD. The sulfonyl fluoride can act as a "scout" fragment, capable of forming covalent bonds with nucleophilic residues in or near a binding site, thus providing a strong and unambiguous signal of target engagement. rsc.orgrsc.org Screening a library of diverse this compound fragments allows for the simultaneous exploration of 3D space and the identification of targetable nucleophilic amino acids, accelerating the discovery of novel covalent inhibitors.

Application in the Construction of Targeted Covalent Inhibitors

Targeted Covalent Inhibitors (TCIs) offer distinct advantages over non-covalent drugs, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. rsc.orgnih.gov The this compound scaffold is exceptionally well-suited for the design of modern TCIs that can target amino acids beyond the traditionally used cysteine.

The reactive component of the scaffold is the sulfonyl fluoride group, which engages in a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx). wur.nlnih.gov This process involves the nucleophilic attack of an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable covalent bond. acs.org

A key advantage of sulfonyl fluorides over other warheads (like acrylamides) is their ability to react with a broader range of nucleophilic amino acids. While traditional TCIs almost exclusively target cysteine, sulfonyl fluorides have been shown to form stable adducts with:

Lysine (B10760008): Forming a stable sulfonamide bond. nih.govacs.org

Tyrosine: Forming a stable sulfonate ester. acs.org

Serine: Forming a stable sulfonate ester. rsc.orgwur.nl

Histidine: Forming a stable sulfonyl-imidazole adduct. rsc.orgacs.org

This expanded targeting capability significantly broadens the "druggable" proteome, allowing for the covalent inhibition of proteins that lack a cysteine residue in their binding sites. rsc.orgnih.gov

The design of a selective covalent inhibitor using this scaffold is a two-part challenge. While the sulfonyl fluoride provides the reactive potential, selectivity is achieved through the specific, non-covalent interactions of the pyrrolidine scaffold and its substituents with the target protein. nih.govnih.gov

The core design principle involves using the pyrrolidine framework to position the sulfonyl fluoride warhead in close proximity and optimal orientation to a specific nucleophilic residue in the binding pocket. This "chaperone" effect ensures that the covalent reaction occurs preferentially with the intended target, minimizing off-target reactions with other proteins.

Table 2: Examples of this compound-Based Covalent Inhibitors

| Inhibitor Class | Target Protein | Covalently Modified Residue | Design Rationale |

|---|---|---|---|

| EGFR Inhibitors | Epidermal Growth Factor Receptor (EGFR) C797S mutant | Lysine (Lys745) | The inhibitor scaffold binds to the ATP pocket, positioning the sulfonyl fluoride to react with the catalytic lysine to overcome resistance. nih.gov |

Integration into PROTAC Design (as a synthetic linker/warhead)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov Recently, the this compound scaffold has been ingeniously integrated into PROTAC design, serving as a covalent warhead for the E3 ligase.

In a pioneering study, researchers reported the first structure-guided design of a covalent VHL-targeted PROTAC. nih.govcrick.ac.uk This molecule uses a this compound moiety to covalently bind to the VHL E3 ligase. This represents a significant departure from traditional VHL ligands, which rely on non-covalent interactions involving a hydroxyproline (B1673980) motif. nih.gov

In this design, the this compound component acts as the E3 ligase binder, forming a permanent covalent bond with Serine 110 in the VHL binding pocket. nih.govcrick.ac.uk This covalent warhead is connected via a chemical linker to a separate ligand that binds to a protein of interest, such as BRD4 or the Androgen Receptor (AR). By covalently engaging the E3 ligase, these PROTACs can induce potent and durable degradation of their target proteins. This application demonstrates the scaffold's utility not just as a direct inhibitor, but as a sophisticated component for building next-generation therapeutics. nih.gov

Analytical and Spectroscopic Characterization Methodologies for Pyrrolidine 3 Sulfonyl Fluoride in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Pyrrolidine-3-sulfonyl fluoride (B91410) in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map out the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR spectra provide information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Pyrrolidine-3-sulfonyl fluoride, the proton spectrum reveals distinct signals for the protons on the pyrrolidine (B122466) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing sulfonyl fluoride group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, with its chemical shift indicating its functional group and hybridization state. The carbon atom attached to the sulfonyl fluoride group is typically shifted downfield due to the strong deshielding effect.

¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the fluorine atom in the sulfonyl fluoride moiety. A single resonance is expected for the fluorine nucleus, and its chemical shift is a key identifier for the -SO₂F group. Coupling between the fluorine and adjacent protons or carbons can also be observed, further corroborating the structure.

Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts can vary based on the solvent used and the specific salt form of the compound (e.g., hydrochloride salt).

| Nucleus | Chemical Shift (ppm) Range | Key Features |

| ¹H | 2.0 - 4.0 | Complex multiplets for pyrrolidine ring protons. Protons alpha to the nitrogen and the CH-SO₂F group are typically the most downfield. |

| ¹³C | 25.0 - 70.0 | Signals corresponding to the four distinct carbon atoms of the pyrrolidine ring. The C-SO₂F carbon is the most downfield. |

| ¹⁹F | Varies | A characteristic singlet or multiplet confirming the presence of the fluorine atom in the sulfonyl fluoride group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique used to analyze samples of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the determination of the molecular weight of the compound as it elutes from the chromatography column, confirming its identity and purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This precision allows for the determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass measurement serves as a definitive confirmation of the chemical formula. For C₄H₈FNO₂S, the expected monoisotopic mass is a key value sought in HRMS analysis.

Common fragmentation patterns observed in the mass spectrum of this compound derivatives often involve the loss of the sulfonyl fluoride group or cleavage of the pyrrolidine ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₄H₉FNO₂S⁺ | 154.0332 | Typically within 5 ppm |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are valuable for identifying the functional groups present in this compound.

IR Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The sulfonyl fluoride group (-SO₂F) exhibits strong, characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent in the spectrum. The S-F bond also has a characteristic stretching frequency.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for identifying symmetric vibrations and bonds in non-polar environments.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| S=O (in -SO₂F) | Asymmetric Stretch | ~1380-1410 |

| S=O (in -SO₂F) | Symmetric Stretch | ~1180-1210 |

| S-F (in -SO₂F) | Stretch | ~820-880 |

| N-H (if present) | Stretch | ~3300-3500 |

| C-H | Stretch | ~2850-2960 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can provide definitive proof of its structure, including bond lengths, bond angles, and conformational details of the pyrrolidine ring. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule within it. This method provides unambiguous evidence of the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for purity analysis. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A detector, typically UV-Vis, measures the concentration of the compound as it elutes, producing a chromatogram where the area of the peak corresponding to this compound is proportional to its purity.

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. The compound is vaporized and passed through a column, with separation based on boiling point and interaction with the stationary phase.

The choice of column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve good separation and accurate quantification.

Table 4: Example Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase Example | Detection |

| HPLC/UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with formic acid or TFA | UV at 210-220 nm |

| GC | Capillary (e.g., DB-5) | Helium carrier gas | Flame Ionization Detector (FID) |

Future Research Directions and Unexplored Avenues for Pyrrolidine 3 Sulfonyl Fluoride

Development of Novel and More Efficient Stereoselective Synthesis Routes

The synthesis of optically pure pyrrolidine (B122466) derivatives is a cornerstone of medicinal chemistry, given the profound impact of stereochemistry on pharmacological activity. mdpi.comnih.gov While methods for the synthesis of chiral pyrrolidine-3-sulfonyl fluoride (B91410) exist, such as through 1,3-dipolar cycloaddition, the development of more efficient and diverse stereoselective routes remains a critical area of future research. researchgate.net Current strategies often rely on the functionalization of pre-existing, optically pure starting materials like proline or 4-hydroxyproline. mdpi.com Another approach involves the stereoselective cyclization of acyclic precursors. mdpi.comnih.gov

Future efforts will likely focus on catalytic asymmetric methods that can directly install the sulfonyl fluoride group onto a pre-formed pyrrolidine ring or construct the chiral pyrrolidine ring with the sulfonyl fluoride already in place. The exploration of novel catalysts and reaction conditions will be paramount to achieving high yields and enantioselectivities. A key challenge lies in developing methods that are not only efficient but also scalable and tolerant of a wide range of functional groups, thereby expanding the accessible chemical space for drug discovery. mdpi.comnih.gov

Table 1: Comparison of Synthetic Approaches for Chiral Pyrrolidine Derivatives

| Synthetic Approach | Description | Advantages | Challenges |

| Functionalization of Chiral Pool Starting Materials | Modification of readily available, optically pure compounds like proline. mdpi.com | Access to specific stereoisomers. mdpi.com | Limited to the inherent stereochemistry of the starting material. |

| Stereoselective Cyclization of Acyclic Precursors | Construction of the pyrrolidine ring from non-cyclic starting materials using chiral catalysts or auxiliaries. mdpi.comnih.gov | Greater structural diversity. mdpi.com | Often requires multi-step sequences and optimization of reaction conditions. |

| Catalytic Asymmetric Synthesis | Direct asymmetric functionalization of a prochiral pyrrolidine or construction of the ring with a chiral catalyst. | High efficiency and atom economy. | Development of suitable catalysts and control of stereoselectivity. |

Exploration of Underutilized Reactivity Profiles of the Sulfonyl Fluoride Moiety and Pyrrolidine Ring

The sulfonyl fluoride group is a highly versatile electrophilic "warhead" that exhibits a unique balance of reactivity and stability, making it particularly attractive for covalent protein modification in chemical biology and drug discovery. researchgate.net Its resistance to hydrolysis under physiological conditions is a key advantage. researchgate.net While its reactivity with nucleophilic serine and tyrosine residues is well-documented, there is significant potential to explore its reactions with other amino acid residues. nih.gov Furthermore, the development of "on-demand" activation strategies, where the reactivity of the sulfonyl fluoride is triggered by a specific stimulus, could lead to more selective and controlled covalent inhibition. acs.org

The pyrrolidine ring itself offers numerous opportunities for novel chemical transformations. nih.gov Future research could focus on developing new methods for the selective functionalization of the pyrrolidine scaffold at various positions, allowing for the fine-tuning of steric and electronic properties. This could involve the exploration of C-H activation, late-stage functionalization, and the use of the pyrrolidine nitrogen for directing group-assisted transformations. The interplay between the reactivity of the sulfonyl fluoride and the pyrrolidine ring could also be exploited to design novel tandem reactions and molecular rearrangements.

Advanced Applications in Supramolecular Chemistry and Materials Science

The unique structural and electronic features of pyrrolidine-3-sulfonyl fluoride make it a promising building block for the construction of novel supramolecular assemblies and advanced materials. The directional hydrogen bonding capabilities of the pyrrolidine nitrogen and the potential for non-covalent interactions involving the sulfonyl fluoride group could be harnessed to create well-defined architectures such as helices, sheets, and cages. These assemblies could find applications in areas such as molecular recognition, catalysis, and drug delivery.

In materials science, the incorporation of this compound derivatives into polymers could lead to materials with tailored properties. For example, the high polarity of the sulfonyl fluoride group could enhance the dielectric properties of polymers, while the pyrrolidine ring could introduce chirality and specific binding sites. The ability of the sulfonyl fluoride to participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry opens up possibilities for the efficient construction of complex polymer architectures and functional materials. researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The drive to accelerate the drug discovery process has led to the increasing adoption of automated synthesis and high-throughput experimentation (HTE). nih.govnih.govyoutube.com Integrating the synthesis of this compound derivatives into these platforms presents a significant opportunity to rapidly generate large libraries of compounds for biological screening. nih.govnih.gov This will require the development of robust and reliable synthetic protocols that are amenable to automation, including the use of solid-phase synthesis or flow chemistry techniques.

High-throughput screening (HTS) of these libraries against a wide range of biological targets will be crucial for identifying new lead compounds. nih.gov The miniaturization of these screening assays, for instance using nanoscale synthesis and acoustic dispensing technology, can significantly reduce costs and reagent consumption. nih.govnih.gov The combination of automated synthesis and HTS will enable a more systematic exploration of the structure-activity relationships of this compound derivatives, accelerating the identification of potent and selective drug candidates. nih.govnih.govyoutube.com

Computational Design and Predictive Modeling of this compound Derivatives

Computational methods are playing an increasingly important role in modern drug discovery. The use of in silico techniques for the design and predictive modeling of this compound derivatives can significantly streamline the discovery process. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to their target proteins, providing insights into the key interactions that govern their activity. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts towards the most promising candidates. Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, as well as their potential off-target effects and toxicity. acs.org

Challenges and Opportunities in the Continued Research and Development of this compound

Despite the significant promise of this compound, several challenges remain. The development of more sustainable and environmentally friendly synthetic methods is an ongoing concern. st-andrews.ac.uk Furthermore, a deeper understanding of the long-term stability and potential metabolic fate of the sulfonyl fluoride moiety in vivo is necessary to ensure the safety of any resulting drug candidates. acs.orgst-andrews.ac.uk The potential for the release of fluoride ions and the environmental persistence of some fluorinated compounds are also important considerations. acs.orgst-andrews.ac.uk

However, these challenges also present exciting opportunities for innovation. The development of "smart" drug delivery systems that release the active compound only at the site of action could mitigate potential toxicity issues. The judicious incorporation of fluorine can continue to be a powerful tool in medicinal chemistry, and the exploration of biodegradable linkers and pro-drug strategies could address concerns about environmental persistence. st-andrews.ac.ukresearchgate.net The continued collaboration between synthetic chemists, chemical biologists, computational scientists, and pharmacologists will be essential to fully realize the therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.